N-(4-methylphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide
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Overview
Description
The compound “2-[1-(2-keto-2-morpholino-ethyl)indol-3-yl]sulfonyl-N-(p-tolyl)acetamide” is a chemical compound with the molecular formula C23H25N3O5S and a molecular weight of 455.53. It contains an indole nucleus, which is a versatile and common nitrogen-based heterocyclic scaffold found in many important synthetic drug molecules .
Scientific Research Applications
Tandem Pummerer/Mannich Cyclization Cascade
A study explored the use of alpha-sulfinylenamides in a tandem Pummerer/Mannich cyclization cascade to produce fused isoquinoline lactams, potentially useful for the assembly of natural product scaffolds. The mechanism involves a Pummerer reaction followed by cyclization of the N-acyliminium ion onto a tethered aromatic ring, a process applicable to systems with tethered indole rings (Padwa et al., 2002).
Sulfenylation of Pyrroles and Indoles
Methylsulfenylation of 1-substituted pyrroles and indoles, utilizing compounds such as 1-(methylthio)morpholine, indicates a method for synthesizing tri and tetrasubstituted pyrroles and disubstituted indoles. This research contributes to the understanding of the sulfenylation process in organic synthesis (Gilow et al., 1991).
Synthesis of Aryl Alkyl Ketones
A study on the one-pot Gewald reaction of aryl alkyl ketones, involving morpholinium acetate, highlights a method for obtaining 2-aminothiophene-3-carboxylates. This research is significant for developing novel methods in the synthesis of complex organic compounds (Tormyshev et al., 2006).
Chemical Development of the Vasopressin Receptor 2 Antagonist
In pharmaceutical research, the development of the vasopressin receptor 2 antagonist SR-121463 involved the synthesis of indolin-2-one derivatives, with steps including the introduction of a morpholino group. This illustrates the compound's relevance in medicinal chemistry (Hermecz et al., 2001).
Novel Co(II) and Cu(II) Coordination Complexes
A study on the synthesis of coordination complexes using pyrazole-acetamide derivatives, including N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide, demonstrates applications in inorganic chemistry and the potential for antioxidant activity (Chkirate et al., 2019).
Anticancer Effects of Isatin Sulfonamide Molecular Hybrid Derivatives
In cancer research, the study of sulfonamide-derived isatins, following molecular hybridization, on hepatocellular carcinoma cell lines, exemplifies the compound's potential in developing cancer treatments. This research focuses on cytotoxic effects and molecular docking confirmation against hepatic cancer cell lines (Eldeeb et al., 2022).
Future Directions
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-17-6-8-18(9-7-17)24-22(27)16-32(29,30)21-14-26(20-5-3-2-4-19(20)21)15-23(28)25-10-12-31-13-11-25/h2-9,14H,10-13,15-16H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIWQEVLBIMSBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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